Ethyl Olmesartan Medoxomil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl Olmesartan Medoxomil is a prodrug of Olmesartan, an angiotensin II receptor blocker used primarily for the treatment of hypertension. This compound is designed to improve the bioavailability and absorption of Olmesartan in the gastrointestinal tract. Upon administration, this compound is hydrolyzed to release the active Olmesartan, which then exerts its therapeutic effects by blocking the angiotensin II receptor, leading to vasodilation and reduced blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Olmesartan Medoxomil involves several key steps. Initially, Olmesartan is protected with a trityl group to form trityl Olmesartan. This intermediate is then reacted with medoxomil chloride under basic conditions to yield this compound. The reaction typically requires solvents such as acetonitrile and bases like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and filtration techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Ethyl Olmesartan Medoxomil undergoes hydrolysis in the presence of water or biological fluids to release Olmesartan. This hydrolysis is a key reaction that activates the prodrug. Additionally, the compound can undergo oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Hydrolysis: Water or biological fluids at physiological pH.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Major Products:

Hydrolysis: Olmesartan.

Oxidation and Reduction: Various oxidized or reduced derivatives of Olmesartan.

Scientific Research Applications

Ethyl Olmesartan Medoxomil has several scientific research applications:

Chemistry: Used as a model compound to study prodrug activation and hydrolysis mechanisms.

Biology: Investigated for its effects on cellular signaling pathways related to angiotensin II.

Medicine: Widely studied for its antihypertensive properties and potential benefits in cardiovascular diseases.

Mechanism of Action

Ethyl Olmesartan Medoxomil exerts its effects by being hydrolyzed to release Olmesartan, which then selectively binds to the angiotensin II receptor type 1 (AT1). This binding prevents angiotensin II from exerting its hypertensive effects, such as vasoconstriction and aldosterone secretion. The blockade of these receptors leads to vasodilation, reduced blood pressure, and decreased cardiac workload .

Comparison with Similar Compounds

- Losartan

- Valsartan

- Irbesartan

- Telmisartan

- Candesartan

Comparison: Ethyl Olmesartan Medoxomil is unique among these compounds due to its prodrug nature, which enhances its bioavailability and absorption compared to its parent compound, Olmesartan. This characteristic allows for more efficient drug delivery and improved therapeutic outcomes .

Biological Activity

Ethyl Olmesartan Medoxomil is a prodrug that, upon oral administration, is converted to the active compound olmesartan, a selective angiotensin II receptor blocker (ARB). This compound plays a significant role in the treatment of hypertension and exhibits various biological activities that impact cardiovascular health. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, case studies, and comparative data.

Prodrug Activation:

this compound is hydrolyzed in the gastrointestinal tract to olmesartan, which then selectively binds to the angiotensin II type 1 (AT1) receptor. This binding inhibits the action of angiotensin II, leading to vasodilation and a reduction in blood pressure .

Biochemical Pathways:

The primary pathway affected by olmesartan is the renin-angiotensin-aldosterone system (RAAS). By blocking AT1 receptors, olmesartan reduces aldosterone levels, decreases sodium reabsorption in the kidneys, and promotes vasodilation .

Pharmacokinetics

Absorption and Bioavailability:

this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.4 to 2.8 hours. The conversion to olmesartan increases its bioavailability from approximately 4.5% to about 28.6% .

Distribution and Elimination:

Olmesartan has a volume of distribution of approximately 17 L and is highly bound to plasma proteins (99%). It is primarily eliminated unchanged through feces, with about 10-16% excreted in urine. The half-life of olmesartan ranges from 10 to 15 hours after multiple doses .

Biological Effects

Antihypertensive Efficacy:

Numerous studies have demonstrated the efficacy of olmesartan in lowering blood pressure. In a randomized controlled trial involving 334 patients with hypertension, significant reductions in both systolic and diastolic blood pressure were observed across various dosages (5 mg to 80 mg) over an 8-week period .

| Dosage (mg) | Mean DBP Reduction (mm Hg) | Mean SBP Reduction (mm Hg) |

|---|---|---|

| 5 | 9.6 | 14.5 |

| 20 | 12.2 | 16.5 |

| 80 | 10.6 | 15.4 |

Case Studies

Olmesartan-Induced Enteropathy:

A notable case study reported a patient who developed enteropathy after long-term use of olmesartan. Symptoms included diarrhea and weight loss, which improved significantly after discontinuation of the drug and treatment with budesonide . This highlights the importance of monitoring for gastrointestinal side effects in patients receiving this medication.

Nano-formulation Studies:

Recent research explored a nano-formulation of olmesartan medoxomil for treating indomethacin-induced duodenitis in rats. The study indicated that this formulation enhanced the therapeutic effects and reduced inflammation markers such as TNF-α and IL-6 compared to standard treatments .

Comparative Analysis

This compound can be compared with other ARBs like losartan, valsartan, and irbesartan. Its unique prodrug nature enhances bioavailability and therapeutic effectiveness:

| Compound | Prodrug | Bioavailability (%) | Primary Use |

|---|---|---|---|

| This compound | Yes | ~28.6 | Hypertension |

| Losartan | No | ~33 | Hypertension |

| Valsartan | No | ~25 | Hypertension |

| Irbesartan | No | ~60 | Hypertension |

Properties

IUPAC Name |

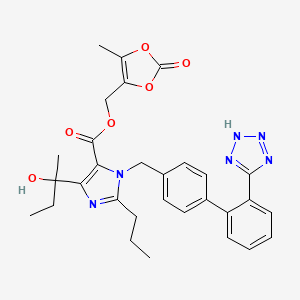

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxybutan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N6O6/c1-5-9-24-31-26(30(4,39)6-2)25(28(37)40-17-23-18(3)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-10-7-8-11-22(21)27-32-34-35-33-27/h7-8,10-15,39H,5-6,9,16-17H2,1-4H3,(H,32,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMXHIGGZIDKCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.